molecular formula C17H16ClF4N3O2S B2599049 3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide CAS No. 1421583-55-2

3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide

Cat. No. B2599049
CAS RN: 1421583-55-2
M. Wt: 437.84
InChI Key: LZOPMGJGPHTEOI-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClF4N3O2S and its molecular weight is 437.84. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Fluorinated Isoquinolines and Quinolines : Research by Ichikawa et al. (2006) details the synthesis of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives, showcasing a method that could be applicable to the synthesis of complex compounds like 3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide (Ichikawa et al., 2006).

  • Formation of Tetrahydroquinazoline Derivatives : Cremonesi et al. (2010) reported on the synthesis of 1,2,3,4-tetrahydroquinazoline derivatives, which may be relevant to understanding the formation and applications of the compound (Cremonesi et al., 2010).

Anticancer Applications

  • Synthesis and Anticancer Activity : Al-Dosari et al. (2013) synthesized several trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety, evaluating their in vitro anticancer activity. This research highlights the potential of similar compounds in cancer treatment (Al-Dosari et al., 2013).

Interaction Studies

  • Interactions with Human Serum Albumin : Wang et al. (2016) explored the interaction between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA), indicating the relevance of such compounds in biochemical studies and possibly drug delivery systems (Wang et al., 2016).

Fluorophores and Imaging

  • Development of Zinc(II) Specific Fluorophores : Kimber et al. (2001) studied zinc(II) specific fluorophores, which are important in intracellular Zn2+ studies. Compounds like 3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide could have similar applications in imaging or sensing specific ions or molecules (Kimber et al., 2001).

pH-Responsive Complexes

  • pH-Responsive Relaxivity in Mn2+ Complexes : Uzal-Varela et al. (2020) designed ligands containing sulfonamide groups that exhibited pH-dependent relaxivity upon complexation with Mn2+. This suggests potential applications of similar compounds in pH-sensitive imaging or therapeutic systems (Uzal-Varela et al., 2020).

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF4N3O2S/c18-12-9-10(5-6-13(12)19)28(26,27)23-8-7-15-24-14-4-2-1-3-11(14)16(25-15)17(20,21)22/h5-6,9,23H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOPMGJGPHTEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide

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